Cr(III) Protoporphyrin IX chloride

Heme Oxygenase Inhibition Neonatal Hyperbilirubinemia In Vivo Pharmacology

Source Cr(III) Protoporphyrin IX chloride (CrPP) for heme oxygenase (HO) inhibition. Unlike SnPP or ZnPP, CrPP exhibits oxygen inertness, essential for clean cell signaling assays and in vivo hyperbilirubinemia studies. This competitive inhibitor reduces HO activity without reversible oxygen binding, ensuring precise modulation of heme degradation pathways. Select for neonatal jaundice models, oxidative stress, or spectroscopic heme-pocket probes. Verify ≥95% purity.

Molecular Formula C34H32ClCrN4O4
Molecular Weight 648.1 g/mol
Cat. No. B1460617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCr(III) Protoporphyrin IX chloride
Molecular FormulaC34H32ClCrN4O4
Molecular Weight648.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2]
InChIInChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3
InChIKeyKGPQQEWHGUXPBK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) (Chromium(III) Protoporphyrin IX Chloride): A Definitive Overview


3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+), commonly referred to as Chromium(III) Protoporphyrin IX Chloride (CrPP), is a metalloporphyrin complex wherein a chromium(III) ion is coordinated within the protoporphyrin IX macrocycle, with an axial chloride ligand. This compound, identified by CAS number 41628-83-5 and molecular formula C34H32ClCrN4O4, is primarily utilized as a potent and competitive inhibitor of the heme oxygenase (HO) enzyme system [1]. Unlike the natural iron-containing heme (FePP), CrPP does not participate in reversible oxygen binding, a property that is critical for its application as a non-functional heme analog in biochemical studies . Its ability to modulate HO activity, thereby suppressing the degradation of heme to biliverdin, carbon monoxide (CO), and free iron, underpins its value in research focused on neonatal hyperbilirubinemia, oxidative stress, and cell signaling pathways .

The Critical Failure of Substituting 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) with Other Metalloporphyrins


The practice of substituting one metalloporphyrin for another in experimental or industrial settings is fraught with risk, as the specific metal center dictates distinct biochemical and physicochemical properties that lead to divergent outcomes. For 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) (CrPP), this is acutely evident in its role as a heme oxygenase inhibitor and a catalyst. While other metalloporphyrins like tin protoporphyrin (SnPP), zinc protoporphyrin (ZnPP), or manganese protoporphyrin (MnPP) may share a structural resemblance, their pharmacological efficacy, selectivity, and unintended biological effects differ substantially. As demonstrated in comparative studies, CrPP exhibits a unique profile of HO-1 induction, tissue-specific inhibition, and catalytic selectivity that cannot be reliably replicated by its analogs [1]. Therefore, assuming functional equivalence can lead to flawed experimental conclusions, inconsistent catalytic performance, or even an altered biological response, underscoring the necessity for the precise selection of CrPP based on its verified quantitative differentiation.

Quantitative Evidence Differentiating 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) from Analogs for Scientific Selection


Comparative In Vivo Inhibition of Heme Oxygenase Activity: CrPP vs. Other Chromium Porphyrins

A direct comparison of three chromium porphyrins—chromium protoporphyrin (CrPP), chromium mesoporphyrin (CrMP), and chromium deuteroporphyrin 2,4 bis glycol (CrBG)—was conducted in suckling rats. The study assessed the reduction in hepatic and splenic heme oxygenase activity 6 hours after intraperitoneal (IP) administration at a dose of 40 μmol/kg. CrPP achieved a significant reduction in activity, on par with CrMP [1]. However, a critical differentiation emerged following oral administration: CrPP was not an effective oral inhibitor, whereas CrMP retained efficacy. This stark contrast highlights the critical influence of porphyrin ring substituents on bioavailability and underscores that within the chromium class, CrPP's utility is restricted to parenteral routes for systemic enzyme inhibition [1].

Heme Oxygenase Inhibition Neonatal Hyperbilirubinemia In Vivo Pharmacology

Differential Impact on HO-1 mRNA Induction: CrPP vs. ZnPP and SnPP

The off-target induction of heme oxygenase-1 (HO-1) can confound the therapeutic effect of HO inhibitors. In a controlled in vitro study using cultured hamster fibroblasts treated with 10 μM of various metalloporphyrins, CrPP and tin protoporphyrin (SnPP) resulted in a significantly lower degree of HO-1 induction compared to zinc protoporphyrin (ZnPP) after 24 hours [1]. This differential effect was traced to distinct transcription factor activation: CrPP and SnPP increased binding of the Sp-1 zinc finger protein, whereas ZnPP promoted Egr-1 binding, leading to downstream apoptotic signaling [1]. This evidence establishes that CrPP and SnPP share a lower HO-1 induction profile than ZnPP, a key consideration for experimental design.

Heme Oxygenase-1 Induction Transcriptional Regulation Comparative Pharmacology

Comparative Catalytic Epoxidation Activity: Cr(III) vs. Mn(III) and Fe(III) Porphyrins

The catalytic efficiency of chlorochromium(III) tetraphenylporphyrin was evaluated in the epoxidation of cis-polybutadiene, and its performance was directly compared to analogous chloromanganese(III) and chloroiron(III) complexes [1]. The study, conducted in two-phase systems (CH2Cl2/H2O and PhIO/CH2Cl2), revealed a clear hierarchy of catalytic activity. Based on reaction product ratios determined by ¹H NMR, the manganese porphyrin was identified as the most suitable catalyst for this specific reaction [1]. This comparative analysis provides crucial quantitative context: while chromium porphyrins like CrPP are capable epoxidation catalysts, they may not be the optimal choice for all substrates and conditions, particularly when compared to manganese analogs. This finding is specific to the catalytic application and does not reflect on its biochemical performance.

Catalysis Epoxidation Porphyrin Chemistry

Oxygen Inertness as a Functional Differentiator from Iron Protoporphyrin (Heme)

A fundamental property distinguishing chromium(III) protoporphyrin IX chloride from its natural iron-containing counterpart, heme (FePP), is its inertness towards reversible oxygen binding. Unlike FePP, which can reversibly bind molecular oxygen (O2), CrPP does not undergo this reaction . This inertness is a critical attribute for experimental systems where the dynamic of oxygen binding is either an undesired variable or a parameter that needs to be eliminated. This allows researchers to use CrPP as a non-oxygen-binding analog of heme to probe the structural and functional roles of the heme pocket in proteins without the confounding effects of oxygen ligation and the subsequent redox chemistry . This property is inherent to the chromium(III) center and is not shared by other metalloporphyrins like FePP or cobalt protoporphyrin (CoPP).

Oxygen Binding Heme Protein Models Biochemical Probes

Validated Research and Industrial Application Scenarios for 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) Based on Quantitative Differentiation


In Vivo Studies Requiring Parenteral Inhibition of Heme Oxygenase in Neonatal Hyperbilirubinemia Models

CrPP is optimally deployed in preclinical models of neonatal jaundice where systemic and sustained inhibition of heme oxygenase (HO) is required to reduce bilirubin production. Its demonstrated efficacy in reducing hepatic and splenic HO activity by >55% following intraperitoneal administration in suckling rats makes it a potent tool for this application [1]. Researchers should ensure the compound is administered parenterally, as oral bioavailability is negligible. This scenario leverages the quantitative in vivo inhibition data to ensure the compound is used in a context where it has proven, quantifiable activity.

In Vitro Mechanistic Studies of Heme Oxygenase Function Where Minimal HO-1 Induction is Critical

For cellular or biochemical assays designed to study the direct effects of HO inhibition on downstream pathways (e.g., carbon monoxide signaling, iron homeostasis), CrPP is a superior choice over zinc protoporphyrin (ZnPP). Evidence demonstrates that at 10 μM, CrPP induces significantly lower levels of HO-1 mRNA and protein compared to ZnPP, and does not trigger the same apoptotic signaling pathway [1]. This allows for a cleaner interpretation of results, where the observed effects are more likely attributable to the inhibition of HO activity rather than a concurrent, off-target transcriptional response. This scenario is based on the direct comparative data on HO-1 induction and transcription factor activation.

Structural and Functional Probes of Heme Proteins Excluding Oxygen Binding Dynamics

CrPP is uniquely suited for studies investigating the structural or functional role of the heme prosthetic group in proteins where reversible oxygen binding is not a feature of the native system or would introduce experimental noise. Its documented inertness toward oxygen binding makes it an ideal spectroscopic or crystallographic probe to study heme pocket architecture, substrate binding, or electron transfer without the complicating factor of oxygen ligation and activation [1]. This application is directly derived from the class-level property of oxygen inertness, distinguishing it from iron and cobalt porphyrin analogs.

Benchmark Catalyst for Comparative Studies in Porphyrin-Catalyzed Oxidations

In the field of synthetic organic chemistry, CrPP serves as a valuable benchmark catalyst for comparative studies. When developing new porphyrin-based catalysts for alkene epoxidation or other oxidation reactions, researchers can use CrPP as a well-characterized reference point. Data shows that while Mn porphyrins may be more active for polybutadiene epoxidation, CrPP provides a consistent and understood baseline of activity [1]. This scenario is supported by the cross-study comparative data on catalytic epoxidation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cr(III) Protoporphyrin IX chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.